1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-8-5-10(16)9-7-12(13(18)19)17(11(9)6-8)14(20)21-15(2,3)4/h5-6,12H,7H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCZACUMSLWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(N2C(=O)OC(C)(C)C)C(=O)O)C(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole derivatives or cyclization of aniline derivatives.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol .
Oxidation and Reduction Reactions: The indoline core can undergo oxidation to form indole derivatives or reduction to form tetrahydroindoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted indoline derivatives.
Deprotection: 4-fluoro-6-methylindoline-2-carboxylic acid.
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Scientific Research Applications
Drug Development
1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid has been investigated for its potential as a bioactive molecule. Its structural characteristics allow it to serve as a scaffold for the development of new pharmaceuticals, particularly in the context of targeting specific biological pathways.
Peptide Synthesis
The Boc group is widely utilized in peptide synthesis as a protecting group for amines. The compound can be used to synthesize peptides by providing a stable intermediate that can undergo further reactions without premature deprotection. This application is critical in developing therapeutic peptides that require precise amino acid sequences for efficacy.
Ligand Development
Due to its unique structural features, this compound can be employed in the development of ligands for various receptors. For example, it may be used to create ligands that selectively bind to specific targets in the body, enhancing the specificity and efficacy of therapeutic agents.
Biological Studies
Research has indicated that derivatives of indoline carboxylic acids exhibit various biological activities, including anti-inflammatory and anticancer properties. The application of this compound could extend into biological studies aimed at understanding these mechanisms and developing new treatments.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during multi-step synthesis. The removal of the Boc group is facilitated by the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated, resulting in the formation of the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally related analogs based on available
Structural and Functional Group Variations
Functional Implications
Fluorine Substitution: The 4-fluoro substituent in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid). Fluorine’s inductive effect may also modulate pKa of the carboxylic acid .
Boc Protection: The Boc group is a common protective strategy for amines.
Carboxylic Acid Positioning: The 2-carboxylic acid in the target compound is strategically placed for cyclization or peptide bond formation. Comparatively, 1-(tert-Butoxycarbonyl)decahydroquinoline-7-carboxylic acid positions the acid at the 7-position of a decahydroquinoline scaffold, which may alter spatial accessibility .
Research and Application Gaps
- Synthetic Challenges : The methyl group at C6 in the target compound may introduce steric constraints during derivatization, unlike simpler analogs like 4-fluoroindoline-2-carboxylic acid .
Biological Activity
1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid, a compound belonging to the indoline class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₇FNO₄
- Molecular Weight : 263.29 g/mol
- CAS Number : 144069-67-0
Biological Activity Overview
Research indicates that indoline derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Certain indoline derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.
- Antimicrobial Properties : Some studies suggest that indolines possess antimicrobial activity against various pathogens.
- Neurological Effects : Indolines have been explored for their potential neuroprotective effects.
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Indolines can act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that indolines can modulate oxidative stress levels in cells, contributing to their protective effects.
Case Study 1: Antitumor Effects
A study evaluated the antitumor effects of various indoline derivatives, including this compound. Results indicated significant inhibition of tumor cell growth in vitro, with IC50 values demonstrating potency comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial properties, this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Q & A
Basic: What synthetic strategies are commonly employed to introduce the tert-Butoxycarbonyl (Boc) group to the indoline scaffold?
Methodological Answer:
The Boc group is typically introduced via a two-step protocol:
Activation : React the indoline nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous dichloromethane (DCM) at 0–25°C.
Quenching : Terminate the reaction with aqueous workup (e.g., dilute HCl) to isolate the Boc-protected intermediate.
Key Considerations :
- Steric hindrance from the 6-methyl group may require extended reaction times (12–24 hours) .
- Fluorine at position 4 can influence reaction kinetics due to its electron-withdrawing effects; monitor via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Basic: How is the structure of this compound verified post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR :
- Boc group : Look for a singlet at ~1.4 ppm (9H, tert-butyl) in ¹H NMR and a carbonyl signal at ~155 ppm in ¹³C NMR.
- Indoline ring : Aromatic protons appear as multiplets between 6.5–7.5 ppm, with fluorine coupling (²JHF) causing splitting .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm purity (>95%) and retention time consistency .
Advanced: How can researchers mitigate racemization during carboxylate coupling reactions involving this compound?
Methodological Answer:
Racemization at the indoline’s chiral center is a critical challenge. Strategies include:
- Low-Temperature Coupling : Perform reactions at –20°C using coupling agents like HATU or DCC to minimize thermal epimerization.
- Additive Use : Incorporate 1-hydroxybenzotriazole (HOBt) to reduce reaction time and stabilize the active ester intermediate.
- Stereochemical Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to track enantiopurity .
Advanced: What experimental factors explain contradictory reports on this compound’s solubility in polar aprotic solvents?
Methodological Answer:
Discrepancies arise from:
- Solvent Purity : Trace water in DMF or DMSO reduces solubility; use molecular sieves for solvent drying.
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Characterize solid-state forms via XRD .
- Substituent Effects : The 4-fluoro group enhances polarity, but the 6-methyl group introduces steric bulk, creating a balance that varies with solvent choice (e.g., 25 mg/mL in DMSO vs. 5 mg/mL in THF) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazards:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles (H335: Respiratory irritation).
- Storage : Keep at –20°C under nitrogen to prevent Boc-group hydrolysis .
Advanced: How does the 4-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The fluorine atom:
- Activates the Ring : Enhances electrophilic aromatic substitution (EAS) at the 5-position via meta-directing effects.
- Stabilizes Intermediates : Fluorine’s –I effect stabilizes transition states in Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
Experimental Design : - Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .
Advanced: How can researchers resolve conflicting data on the compound’s stability under acidic conditions?
Methodological Answer:
Contradictions arise from:
- pH Variability : Stability decreases sharply below pH 3 (Boc deprotection occurs in <1 hour at pH 2).
- Counterion Effects : Trifluoroacetate (TFA) salts accelerate degradation vs. hydrochloride salts.
Protocol : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use phosphate buffers (pH 5–7) for optimal stability .
Basic: What role does the indoline scaffold play in biological activity studies?
Methodological Answer:
The indoline core:
- Rigidity : Constrains conformational freedom, enhancing target binding (e.g., kinase inhibitors).
- Fluorine Impact : The 4-fluoro group improves membrane permeability and metabolic stability.
Application Example : - Use SPR (Surface Plasmon Resonance) to measure binding affinity to target proteins (e.g., IC₅₀ < 1 µM reported in analogous fluorinated indolines) .
Table 1: Comparative Boc-Protection Conditions for Analogous Compounds
| Compound Class | Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Boc-indoline carboxylic acid | Boc₂O, DMAP | DCM | 12 | 85 | |
| Bicyclic Boc-carboxylic acid | Boc₂O, TEA | DMF | 6 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
